3,5-Dimethylisoxazole Substituent Enables BRD4 Bromodomain Engagement: Affinity Comparison with Des-Methyl Analog
The 3,5-dimethylisoxazole moiety of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide functions as a validated acetyl-lysine bioisostere for BRD4 bromodomain binding. In structural studies of equivalent 3,5-dimethylisoxazole-containing ligands co-crystallized with BRD4(1), the dimethyl groups fill a hydrophobic pocket formed by Pro82, Phe83, and Ile146, contributing approximately 2–3 kcal/mol in binding free energy [1]. The corresponding des-methyl (unsubstituted isoxazole) analog exhibits a >50-fold reduction in BRD4 affinity, with IC50 values typically shifting from ~300–400 nM to >20 µM in AlphaScreen competition assays [1]. This differential is attributed to loss of hydrophobic contacts and increased solvent exposure of the unsubstituted isoxazole ring.
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | Projected ~300–400 nM (based on 3,5-dimethylisoxazole scaffold SAR) [1] |
| Comparator Or Baseline | Unsubstituted isoxazole analog: IC50 >20 µM [1] |
| Quantified Difference | >50-fold BRD4 affinity advantage for 3,5-dimethylisoxazole-containing ligands |
| Conditions | AlphaScreen competition assay; BRD4 bromodomain 1; recombinant human protein |
Why This Matters
For procurement decisions, compounds lacking the 3,5-dimethylisoxazole substitution cannot serve as functional BRD4 chemical probes and will fail to reproduce target engagement data in epigenetic studies.
- [1] Hewings DS, Wang M, Philpott M, et al. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry. 2013;56(8):3217-3227. View Source
